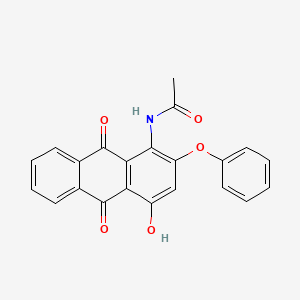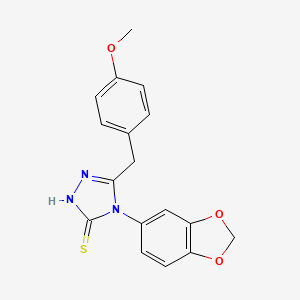![molecular formula C18H23N3O4 B14942346 3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B14942346.png)
3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole moiety, a piperidine ring, and a pyrrolidine-2,5-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization to form the 1,3-benzodioxole ring.
Piperidine Ring Formation: The piperidine ring can be synthesized via the reduction of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The benzodioxole moiety is then coupled with the piperidine ring using amination reactions.
Formation of Pyrrolidine-2,5-dione: This can be synthesized through the reaction of succinic anhydride with amines, followed by cyclization.
Final Coupling: The final step involves coupling the piperidine derivative with the pyrrolidine-2,5-dione under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted amines, thiols, and alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can bind to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting neurological disorders.
Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It can be used in the formulation of pharmaceutical products.
作用機序
The compound exerts its effects primarily through binding to specific molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the piperidine and pyrrolidine-2,5-dione structures can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
Uniqueness
3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione is unique due to its combination of the benzodioxole, piperidine, and pyrrolidine-2,5-dione moieties. This unique structure allows it to interact with a wide range of molecular targets, making it versatile in various applications.
特性
分子式 |
C18H23N3O4 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
3-[4-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H23N3O4/c1-2-21-17(22)10-14(18(21)23)20-7-5-12(6-8-20)19-13-3-4-15-16(9-13)25-11-24-15/h3-4,9,12,14,19H,2,5-8,10-11H2,1H3 |
InChIキー |
WGNZEQRSUNWVLC-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)CC(C1=O)N2CCC(CC2)NC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[4,4,6-Trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazino}-1,3-thiazol-4(5H)-one](/img/structure/B14942266.png)
![methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14942268.png)
![3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one](/img/structure/B14942271.png)

![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942283.png)

![1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine](/img/structure/B14942285.png)

![2-methyl-1-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942301.png)
![N-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B14942304.png)
![1-(furan-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942305.png)


![4-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14942332.png)
